Propan-2-yl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate
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Overview
Description
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester is a complex organic compound with the molecular formula C23H33NO2 and a molar mass of 355.51 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a dimethylamino group, and an isopropyl ester group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate typically involves multiple steps. One common method includes the reaction of 1-naphthaleneacetic acid with isopropyl alcohol in the presence of a catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity. Catalysts like lead acetate can be used to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propan-2-yl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The naphthalene ring structure allows for strong binding interactions, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid methyl ester
- Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid ethyl ester
- Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid butyl ester
Uniqueness
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and interaction with biological targets. Compared to its methyl, ethyl, and butyl ester counterparts, the isopropyl ester exhibits distinct physicochemical properties that make it suitable for specific applications .
Properties
CAS No. |
13349-34-3 |
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Molecular Formula |
C23H33NO2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
propan-2-yl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate |
InChI |
InChI=1S/C23H33NO2/c1-17(2)23(15-10-16-24(5)6,22(25)26-18(3)4)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,17-18H,10,15-16H2,1-6H3 |
InChI Key |
JSDBDARBENMOSW-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)C |
Canonical SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)C |
Synonyms |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid isopropyl ester |
Origin of Product |
United States |
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